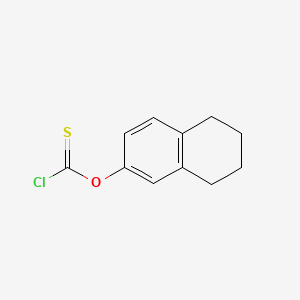
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-
概要
説明
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- is a complex peptide composed of multiple amino acids. This compound is notable for its unique sequence, which includes L-Alanine, L-Lysine, L-Cysteine, and L-Threonine. Each of these amino acids contributes distinct properties to the peptide, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize fermentation processes involving genetically engineered microorganisms to produce the peptide.
化学反応の分析
Types of Reactions
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein folding and stability due to the presence of multiple cysteine residues.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the production of biopharmaceuticals and as a component in cell culture media to enhance cell growth and productivity
作用機序
The mechanism of action of L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- involves its interaction with cellular proteins and enzymes. The cysteine residues can form disulfide bonds, which are essential for maintaining the structural integrity of proteins. Additionally, the peptide can modulate redox homeostasis within cells by participating in the synthesis of glutathione, a critical antioxidant .
類似化合物との比較
Similar Compounds
L-Alanine, L-lysyl-L-cysteinyl-L-leucyl-: Similar in structure but with leucine instead of threonine.
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-seryl-: Contains serine instead of threonine.
Uniqueness
L-Alanine, L-lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple cysteine residues allows for the formation of stable disulfide bonds, enhancing the peptide’s structural stability and functional versatility .
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-21(35)16(11(2)30)29-20(34)15(9-40)28-19(33)14(8-39)27-18(32)13(7-38)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,35)(H,26,31)(H,27,32)(H,28,33)(H,29,34)(H,36,37)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJBGADDVDXMI-DWTGPMEZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30827308 | |
| Record name | L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30827308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848668-45-1 | |
| Record name | L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30827308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


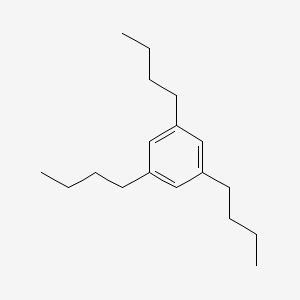
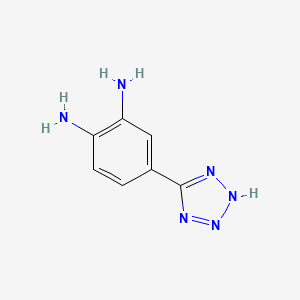
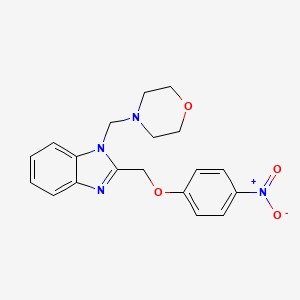
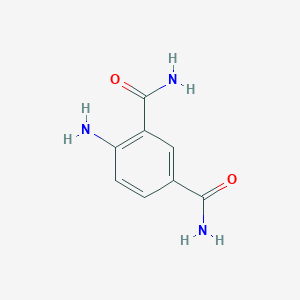
![8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B3194431.png)
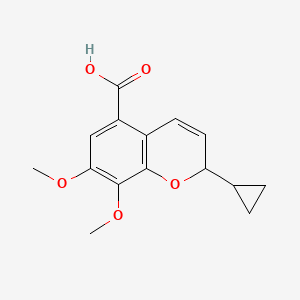
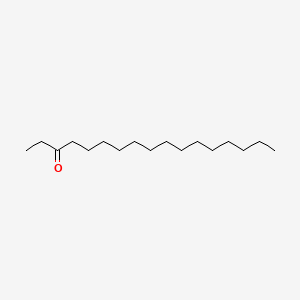
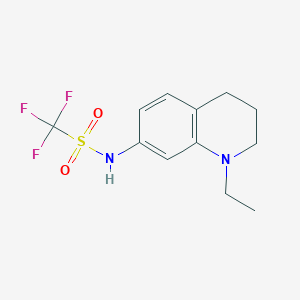
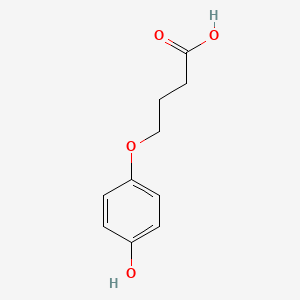
![5-bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B3194475.png)
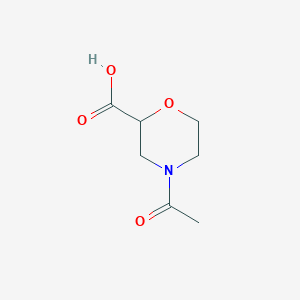
![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B3194491.png)
![(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+)](/img/structure/B3194492.png)
